![molecular formula C13H19ClN2O2 B2509216 N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide CAS No. 725711-03-5](/img/structure/B2509216.png)

N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide

Descripción general

Descripción

N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide is a derivative of N-(1-adamantyl)acetamide, which serves as a precursor in the synthesis of biologically active aminoadamantanes. These compounds have shown antimicrobial and antiviral activities and are utilized in the treatment and prevention of various diseases such as influenza, herpes, and pneumonia. The removal of acetyl protection from N-(1-adamantyl)acetamide can yield 1-aminoadamantane, an active component in the drug midantane, which is used for treating Parkinson’s disease .

Synthesis Analysis

The synthesis of N-adamantyl derivatives, including this compound, involves the modification of the amino group of amantadine. The process includes the amidation of adamantane and diamantane with acetonitrile and bromotrichloromethane in the presence of a catalyst such as Mo(CO)6 in an aqueous medium. This method allows for the production of various N-adamantyl-2-amino-acylamides and N-adamantyl-2-phenoxy-acetamides, which are confirmed by mass spectra (MS) and 1H NMR spectra .

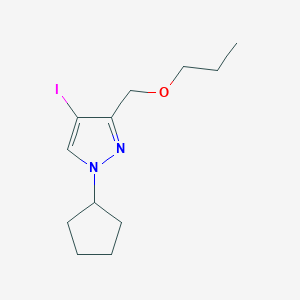

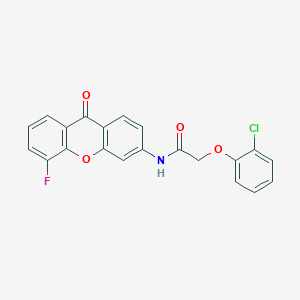

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of the adamantane framework, which is a bulky and lipophilic moiety. This structure is confirmed through analytical techniques such as mass spectrometry and 1H NMR, ensuring the correct synthesis of the desired compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound derivatives are crucial for their antiviral potency. The modification of the amino group of amantadine leads to the formation of various acylamide derivatives. It has been observed that the introduction of bulky and extended lipophilic groups at the α-position of the carbonyl group can result in a decrease in antiviral potency, indicating the importance of the molecular structure in the activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the adamantane core. This core imparts a degree of lipophilicity, which is significant for the compounds' biological activity. The adamantane structure is known for its stability and resistance to chemical reactions, which may contribute to the pharmacokinetic properties of the derivatives, such as their absorption, distribution, metabolism, and excretion in the body .

Aplicaciones Científicas De Investigación

Chloroacetamides in Research

Towards Understanding Chloroacetamides' Mechanisms :Research has shown that chloroacetamides, including compounds structurally related to N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide, primarily target very-long-chain fatty acids (VLCFAs) synthesis. These findings suggest a mechanism where chloroacetamides inhibit the elongase enzyme system involved in the formation of VLCFAs, a process critical for cell function and growth. This inhibition is stereospecific and depends on the amide structure, highlighting the compound's potential in studying VLCFA-related metabolic pathways and diseases (Böger, Matthes, & Schmalfuss, 2000).

Adamantane Derivatives in Neurodegenerative Research

Potential in Neurodegenerative Disease Treatment :Adamantane derivatives, which are structurally related to the adamantyl group in this compound, have shown promise in treating neurodegenerative diseases. Compounds such as amantadine and memantine, known for their efficacy in dementia, Alzheimer's, and Parkinson's diseases, highlight the potential therapeutic applications of adamantane-based scaffolds. These derivatives exhibit a wide range of pharmacological potentials due to their interaction with various neurotransmitter systems and their ability to cross the blood-brain barrier, suggesting the usefulness of this compound in neuropharmacological research (Dembitsky, Gloriozova, & Poroikov, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

N-(1-adamantylcarbamoyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2/c14-7-11(17)15-12(18)16-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLFEICGDWLKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)

![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)

![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)

![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)

![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide](/img/no-structure.png)

![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)